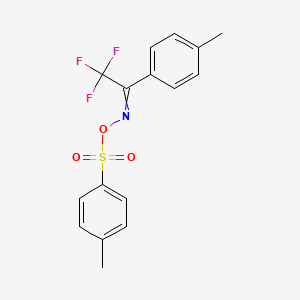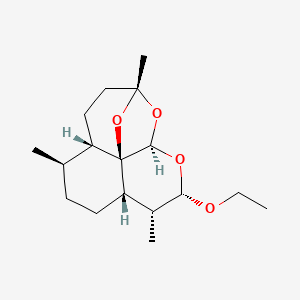
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT is a peptide hormone involved in the stress response. It is a 41-amino-acid peptide that plays a crucial role in modulating endocrine, autonomic, and behavioral activities to orchestrate the body’s response to acute and chronic stressful stimuli, thereby maintaining homeostasis . This compound is part of the corticotropin-releasing factor family, which includes several related peptides and receptors that regulate various physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反应分析
Types of Reactions
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand peptide synthesis and modification.
Biology: Investigated for its role in the stress response and its effects on various physiological processes.
Medicine: Explored as a potential therapeutic target for stress-related disorders, such as anxiety and depression.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides
作用机制
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT exerts its effects by binding to corticotropin-releasing factor receptors (CRF receptors) on target cells. This binding activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary. ACTH then stimulates the secretion of glucocorticoids from the adrenal glands, which are essential for stress coping and homeostasis . The compound also acts as a neurotransmitter in various brain regions, modulating synaptic transmission and influencing behavior .
相似化合物的比较
Similar Compounds
Corticotropin-Releasing Factor (CRF): A related peptide that also activates the HPA axis and modulates stress responses.
Urocortin 1, 2, and 3: Peptides that belong to the same family and have similar functions but differ in their receptor affinities and physiological effects.
Uniqueness
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT is unique in its specific sequence and structure, which allows it to interact with its receptors and binding proteins in a distinct manner. This specificity is crucial for its precise role in regulating the stress response and maintaining homeostasis .
属性
CAS 编号 |
100513-58-4 |
|---|---|
分子式 |
C217H353N61O65S2 |
分子量 |
4920.62 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


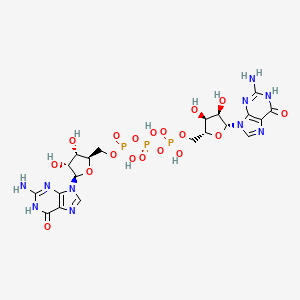
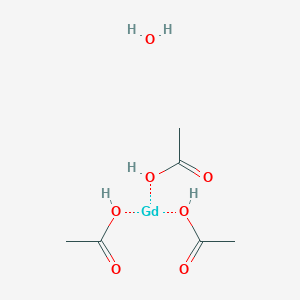
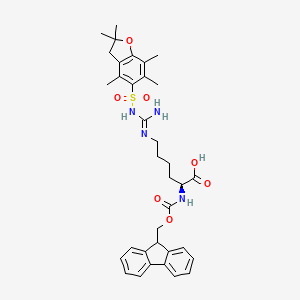
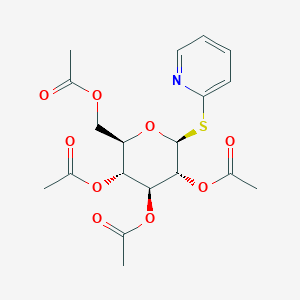


![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)
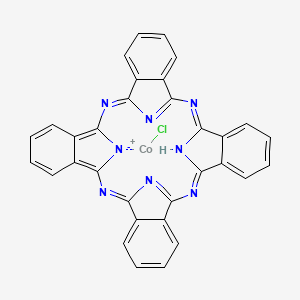
![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140851.png)
